molecular formula C14H16ClNO2 B11849592 Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate

Cat. No.: B11849592
M. Wt: 265.73 g/mol
InChI Key: KGRBQRJFHZXYHB-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a methyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or pyridine to facilitate the formation of the ester bond.

    Procedure: The 5-chloroindole is reacted with tert-butyl chloroformate in the presence of the base, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 5-chloro-3-methyl-1H-indole-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-indolecarboxylate: Similar structure but lacks the chlorine and methyl groups.

    Tert-butyl 5-methoxy-1H-indole-1-carboxylate: Contains a methoxy group instead of a chlorine atom.

    Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Contains additional functional groups, including a formyl group.

Uniqueness

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is unique due to the presence of both chlorine and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Biological Activity

Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol
  • CAS Number : 1048039-49-1

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

  • The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specific IC50 values indicate its effectiveness against various cancer cell lines, including breast and lung cancers.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.2
HeLa (Cervical Cancer)6.5

2. Antimicrobial Properties

  • This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. The compound inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections.
Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Antioxidant Activity

  • The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for reducing the risk of chronic diseases associated with oxidative damage.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, with a reported IC50 of 5 µM, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Assessment
Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating effective inhibition of bacterial growth and suggesting its potential use in developing new antimicrobial therapies .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

tert-butyl 5-chloro-3-methylindole-1-carboxylate

InChI

InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3

InChI Key

KGRBQRJFHZXYHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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